molecular formula C15H7FN2O2 B13704793 8-Fluoroindolo[2,1-b]quinazoline-6,12-dione

8-Fluoroindolo[2,1-b]quinazoline-6,12-dione

Cat. No.: B13704793
M. Wt: 266.23 g/mol
InChI Key: UXBGZQXHNVNPFT-UHFFFAOYSA-N
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Description

8-Fluoroindolo[2,1-b]quinazoline-6,12-dione is a synthetic organic compound with the molecular formula C15H7FN2O2. It is a member of the indoloquinazoline family, characterized by a fused ring system that includes an indole and a quinazoline moiety.

Preparation Methods

The synthesis of 8-Fluoroindolo[2,1-b]quinazoline-6,12-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and reduce production costs .

Chemical Reactions Analysis

8-Fluoroindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Fluoroindolo[2,1-b]quinazoline-6,12-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-Fluoroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with DNA or proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

8-Fluoroindolo[2,1-b]quinazoline-6,12-dione can be compared with other indoloquinazoline derivatives, such as:

Properties

Molecular Formula

C15H7FN2O2

Molecular Weight

266.23 g/mol

IUPAC Name

8-fluoroindolo[2,1-b]quinazoline-6,12-dione

InChI

InChI=1S/C15H7FN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H

InChI Key

UXBGZQXHNVNPFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)F)C(=O)C3=N2

Origin of Product

United States

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